Adrenic acid Adrenic acid All-cis-docosa-7,10,13,16-tetraenoic acid is the all-cis-isomer of a C22 polyunsaturated fatty acid having four double bonds in the 7-, 10-, 13- and 16-positions. One of the most abundant fatty acids in the early human brain. It has a role as a human metabolite and an algal metabolite. It is a docosatetraenoic acid and an omega-6 fatty acid. It is a conjugate acid of an all-cis-docosa-7,10,13,16-tetraenoate.
Adrenic acid is a natural product found in Homo sapiens, Euglena gracilis, and Caenorhabditis elegans with data available.
Brand Name: Vulcanchem
CAS No.: 28874-58-0
VCID: VC21091224
InChI: InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24)/b7-6+,10-9+,13-12+,16-15+
SMILES: CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)O
Molecular Formula: C22H36O2
Molecular Weight: 332.5 g/mol

Adrenic acid

CAS No.: 28874-58-0

Cat. No.: VC21091224

Molecular Formula: C22H36O2

Molecular Weight: 332.5 g/mol

* For research use only. Not for human or veterinary use.

Adrenic acid - 28874-58-0

Specification

CAS No. 28874-58-0
Molecular Formula C22H36O2
Molecular Weight 332.5 g/mol
IUPAC Name (7E,10E,13E,16E)-docosa-7,10,13,16-tetraenoic acid
Standard InChI InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24)/b7-6+,10-9+,13-12+,16-15+
Standard InChI Key TWSWSIQAPQLDBP-CGRWFSSPSA-N
Isomeric SMILES CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCCCC(=O)O
SMILES CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)O
Canonical SMILES CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)O
Appearance Assay:≥98%A solution in ethanol

Introduction

Chemical Structure and Properties

Molecular Characteristics

Adrenic acid possesses a distinctive molecular structure that directly influences its biological behavior. With its molecular formula C22H36O2, adrenic acid contains 22 carbon atoms arranged in a chain with four double bonds at specific positions (7, 10, 13, and 16). This configuration classifies it as a polyunsaturated omega-6 fatty acid. The presence of these four double bonds contributes to its susceptibility to oxidation processes, particularly in environments with elevated reactive oxygen species .

The molecular weight of adrenic acid is 332.52 g/mol, which reflects its status as a long-chain fatty acid. This specific molecular structure enables adrenic acid to integrate into cell membranes and participate in various biochemical reactions within the body. Its carboxyl group provides acidic properties while its hydrocarbon chain confers lipophilic characteristics, allowing interaction with both polar and non-polar cellular environments .

Comparison with Related Fatty Acids

Adrenic acid shares structural similarities with other polyunsaturated fatty acids but possesses unique features that distinguish it from related compounds. Table 1 presents a comparative analysis of adrenic acid and structurally related fatty acids.

Table 1: Comparison of Adrenic Acid with Related Polyunsaturated Fatty Acids

PropertyAdrenic AcidArachidonic AcidDocosahexaenoic Acid (DHA)Eicosapentaenoic Acid (EPA)
Carbon atoms22202220
Double bonds4465
Double bond positions7,10,13,165,8,11,144,7,10,13,16,195,8,11,14,17
Fatty acid familyOmega-6Omega-6Omega-3Omega-3
Molecular formulaC22H36O2C20H32O2C22H32O2C20H30O2
Molecular weight (g/mol)332.52304.47328.49302.45
Primary tissue distributionAdrenal gland, liver, brain, kidneys, vasculatureWidespreadBrain, retina, spermMarine organisms, fish oils
PrecursorArachidonic acidLinoleic acidAlpha-linolenic acidAlpha-linolenic acid

This comparison highlights the structural uniqueness of adrenic acid, particularly its carbon chain length and specific double bond positions, which contribute to its distinct biological properties and metabolic pathways compared to other polyunsaturated fatty acids .

Biosynthesis and Metabolism

Synthesis Pathways

The biosynthesis of adrenic acid primarily depends on the n-6 fatty acid metabolic pathway. The process begins with dietary intake of linoleic acid and proceeds through a series of enzymatic reactions culminating in the production of arachidonic acid. These reactions include dehydrogenation and carbon chain extension, catalyzed by Δ6-desaturase (D6D), extra-long-chain fatty acid elongase 5 (ELOVL5), and D5D .

Arachidonic acid serves as the immediate precursor to adrenic acid. The conversion is catalyzed specifically by ELOVL2 and ELOVL5 enzymes, which extend arachidonic acid's carbon chain by two atoms to generate adrenic acid. It is worth noting that while arachidonic acid can be synthesized through the linoleic acid metabolic pathway, it can also be obtained directly from food sources, providing multiple routes for the eventual production of adrenic acid .

Metabolic Pathways

Adrenic acid undergoes metabolism through several enzymatic pathways, each yielding distinct bioactive compounds. These pathways include:

  • Lipoxygenase (LOX) Pathway: This metabolic route produces various hydroxy and hydroperoxy derivatives.

  • Cyclooxygenase (COX) Pathway: Through this pathway, adrenic acid is converted into prostaglandins and thromboxanes, including dihomo-prostaglandins and dihomo-thromboxanes.

  • Cytochrome P450 (CYP450) Pathway: This pathway generates epoxy derivatives from adrenic acid.

The bioactive lipids produced through these pathways play crucial roles in inflammatory responses, immunomodulation, and vascular function regulation .

Non-enzymatic Metabolism

Beyond enzymatic processing, adrenic acid can undergo non-enzymatic oxidative metabolism, particularly in environments with elevated oxidative stress. These reactions produce F2-dihomo-isoprostanes and isofurans through free radical-driven peroxidation processes. These oxidative metabolites can serve as valuable biomarkers for oxidative stress conditions and may contribute to various pathological states .

Peroxisomal β-Oxidation

In addition to its conversion to bioactive lipids, adrenic acid participates in energy metabolism through peroxisomal β-oxidation. This process shortens the carbon chain, with the resulting products transferred to mitochondria to enter the tricarboxylic acid cycle for ATP production. Interestingly, through peroxisomal β-oxidation, adrenic acid can be reverse-converted to arachidonic acid, establishing a metabolic relationship between these two important fatty acids .

Tissue Distribution and Biological Functions

Tissue-Specific Distribution

Adrenic acid exhibits a non-uniform distribution across body tissues, with particularly notable concentrations in specific organs. Research has established that adrenic acid is predominantly located in the adrenal gland, liver, brain, kidneys, and vascular system. This distinctive tissue distribution pattern suggests organ-specific functions and potential roles in the specialized physiology of these tissues .

Of particular significance is adrenic acid's presence in myelin, the protective fatty sheath surrounding nerve fibers in the brain and spinal cord. As a main constituent of this "white matter," adrenic acid likely plays a crucial role in maintaining proper neurological function and communication. This relationship between adrenic acid and myelin integrity has prompted research into adrenic acid-derived compounds, particularly F2-dihomo-isoprostanes, as potential biomarkers for myelin damage in various neurological conditions .

Physiological Functions

Adrenic acid serves multiple physiological functions beyond its structural role in cell membranes. As a biologically active metabolite, it participates in cell signaling processes and regulates various physiological functions including immune response and metabolic homeostasis. Research indicates that adrenic acid and its metabolites significantly impact several key physiological processes:

Inflammatory Regulation

Studies have demonstrated that adrenic acid can induce inflammatory responses in various tissues, particularly in the liver and coronary arteries. Through its conversion to bioactive lipid mediators via enzymatic pathways, adrenic acid modulates inflammatory signaling cascades, potentially contributing to both physiological and pathological inflammatory processes .

Lipid Metabolism

In vitro research has established that adrenic acid increases triglyceride and cholesteryl ester accumulation in fibroblasts, demonstrating its important regulatory role in lipid metabolism. This function may have implications for both normal metabolic processes and pathological conditions characterized by dysregulated lipid metabolism .

Vascular Function

Adrenic acid acts as an endogenous regulator of vascular function by affecting ion channels and modulating vasoconstrictors and dilators. Specifically, certain metabolites derived from adrenic acid via the COX and cytochrome P450 pathways activate potassium channels in vascular smooth muscle cells. This activation leads to increased potassium efflux, resulting in hyperpolarization and vasodilation, particularly in coronary vascular smooth muscle cells .

Research has demonstrated that adrenic acid metabolites, such as DH-PGI2 and DH-16,17-EET, produce concentration-dependent relaxation in vascular tissues. This effect can be blocked by COX and cytochrome P450 inhibitors as well as potassium channel blockers, confirming the specific mechanisms involved in this vasodilatory function .

Platelet Function

Adrenic acid influences platelet function through its rapid metabolism by cyclooxygenase enzymes to produce 1α,1β-dihyperprostaglandin E2 (DH-PGE2) and DH-PGF2α in human umbilical vein endothelial cells. These metabolites inhibit platelet aggregation, suggesting a potential role for adrenic acid in hemostasis and thrombosis. Additionally, adrenic acid competes with arachidonic acid for cyclooxygenase conversion, potentially modulating the production and effects of arachidonic acid-derived eicosanoids .

Pathophysiological Implications

Oxidative Stress and Cellular Damage

As a polyunsaturated fatty acid, adrenic acid is particularly susceptible to free radical attack, especially under conditions of oxidative stress. This vulnerability leads to redox imbalance and the generation of lipid peroxidation products that can damage cell membranes and potentially induce cell death. The oxidative metabolism of adrenic acid produces various bioactive molecules through both enzymatic and non-enzymatic reactions. These molecules participate in pathological processes including oxidative stress, inflammation, and cellular damage .

Metabolic Disorders

Research utilizing untargeted metabolomics has established significant associations between altered adrenic acid levels in peripheral blood and several metabolic disorders. These conditions include non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and type 2 diabetes mellitus. The specific mechanisms connecting adrenic acid to these conditions remain under investigation, but they likely involve its roles in lipid metabolism, inflammatory signaling, and oxidative stress responses .

Cardiovascular Disease

Adrenic acid's involvement in vascular function, platelet activity, and inflammatory processes suggests its potential role in cardiovascular pathophysiology. Its ability to modulate vasodilation through specific metabolites that activate potassium channels in vascular smooth muscle cells indicates direct effects on vascular tone regulation. Additionally, adrenic acid metabolites can influence platelet aggregation, potentially affecting thrombotic processes relevant to cardiovascular disease development and progression .

Neurological Disorders

Given adrenic acid's significant presence in myelin and brain tissue, research has investigated its potential involvement in neurological disorders. Studies have implicated adrenic acid and its metabolites in conditions including epilepsy and Alzheimer's disease. The oxidative metabolism of adrenic acid, particularly under conditions of oxidative stress prevalent in these disorders, may generate neurotoxic byproducts that contribute to neuronal damage and dysfunction .

F2-dihomo-isoprostanes, non-enzymatic oxidation products of adrenic acid, have been proposed as potential biomarkers for myelin damage and oxidative stress in neurological conditions. This connection stems from adrenic acid's status as a main constituent of myelin, the "white matter" of the brain .

Cancer Associations

Emerging research has identified potential associations between adrenic acid metabolism and certain cancer types, particularly pancreatic ductal adenocarcinoma. The specific mechanisms underlying these associations require further elucidation but may involve adrenic acid's influence on inflammatory pathways, cell signaling processes, and lipid metabolism, all of which can affect cancer cell proliferation, survival, and metastasis .

ConditionBiomarker TypePotential Clinical ApplicationRelated Metabolites
Myelin damageF2-dihomo-isoprostanesDetection of neurological damageOxidized adrenic acid products
Non-alcoholic fatty liver diseaseSerum adrenic acid levelsDisease diagnosis and stagingParent compound
Type 2 diabetes mellitusAltered adrenic acid metabolismRisk assessment and monitoringMultiple metabolites
Alzheimer's diseaseOxidative metabolitesEarly detection and progression monitoringF2-dihomo-isoprostanes
Acute kidney injuryPlasma adrenic acid levelsInjury assessmentParent compound
Pancreatic ductal adenocarcinomaMetabolic profile including adrenic acidCancer detectionMultiple related compounds

Of particular interest is the potential of F2-dihomo-isoprostanes derived from adrenic acid to serve as biomarkers for myelin damage. This application stems from adrenic acid's significant presence in myelin, suggesting that its oxidation products could specifically indicate myelin degradation in various neurological conditions .

CompoundClassificationMechanism of ActionPotential Therapeutic Applications
Astragaloside IVNatural productRegulates adrenic acid metabolismMetabolic and inflammatory conditions
EvodiamineNatural alkaloidModulates adrenic acid pathwaysMetabolic disorders
QuercetinFlavonoidInfluences adrenic acid conversionAnti-inflammatory applications
KaempferolFlavonoidRegulates adrenic acid metabolitesCardiovascular protection
Berberine-baicalinNatural compoundsModifies adrenic acid productionMultiple therapeutic applications
PrebioticsDietary componentsAlters gut microbiome influence on adrenic acid metabolismMetabolic and inflammatory disorders

These compounds demonstrate the feasibility of targeting adrenic acid metabolism as a therapeutic strategy, although further research is needed to fully elucidate their mechanisms and clinical efficacy .

Research Challenges and Future Directions

Future Research Priorities

Addressing these knowledge gaps requires focused research efforts in several areas:

Mechanistic Studies

Detailed investigations of adrenic acid's molecular mechanisms of action across various tissues and disease states are essential. These studies should elucidate specific receptors, signaling pathways, and cellular responses mediated by adrenic acid and its metabolites .

Clinical Validation Studies

Synthesis of Adrenic Acid and Related Compounds

Chemical Synthesis

The total synthesis of adrenic acid and its derivatives represents an important research area with implications for both fundamental studies and potential therapeutic applications. Synthetic strategies have been developed for various adrenic acid-derived compounds, including F2-dihomo-isoprostanes, which are formed through the in vivo autoxidative conversion of phospholipid-bound adrenic acid .

Research has successfully achieved the synthesis of enantiomerically enriched F2-dihomo-isoprostanes and related compounds. The synthetic strategy employed pivotal enantiomerically enriched intermediates that facilitated access to F2-dihomo-IsoP and related isomers. These synthetic achievements have important implications for studying the biological effects of these compounds and evaluating their potential as biomarkers .

Significance for Research Applications

The availability of synthetic adrenic acid and its derivatives enables controlled studies of their biological effects without the confounding factors present in biological extracts. Synthetic standards also support the development and validation of analytical methods for detecting and quantifying these compounds in biological samples. As research interest in adrenic acid continues to grow, synthetic approaches will likely play an increasingly important role in advancing our understanding of its biological functions and therapeutic potential .

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